molecular formula C5H5F2NO B8329822 4,4-Difluoro-3-oxopentanenitrile

4,4-Difluoro-3-oxopentanenitrile

Cat. No.: B8329822
M. Wt: 133.10 g/mol
InChI Key: DTUOECIYJNSLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-3-oxopentanenitrile (CAS 1188909-16-1) is a high-purity chemical building block of interest in advanced pharmaceutical research and development. This compound, with the molecular formula C5H5F2NO and a molecular weight of 133.10 g/mol, belongs to a class of fluorinated synthons that are critical for modifying the physicochemical properties of larger molecules . Its structure features both a nitrile group and a difluoro-substituted beta-keto moiety, making it a versatile intermediate for the synthesis of more complex heterocyclic systems. In research applications, this compound and its derivatives serve as key precursors in medicinal chemistry. For instance, closely related 4,4-difluoropiperidine scaffolds have been recently synthesized and characterized as potent and highly selective dopamine D4 receptor (D4R) antagonists, serving as valuable in vitro tool compounds for investigating neurological signaling pathways . Furthermore, similar difluoro-3-oxo compounds are featured in patents relating to kinase inhibition, highlighting their relevance in the development of anti-inflammatory medicaments . The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, which are crucial parameters in drug discovery. This product is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic uses. Researchers should note that this compound requires careful handling; it is classified with hazard statements including H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), and H319 (Causes serious eye irritation) . It is recommended to store the material sealed in a dry environment, under cool conditions (2-8°C), and protect it from moisture to ensure its stability .

Properties

Molecular Formula

C5H5F2NO

Molecular Weight

133.10 g/mol

IUPAC Name

4,4-difluoro-3-oxopentanenitrile

InChI

InChI=1S/C5H5F2NO/c1-5(6,7)4(9)2-3-8/h2H2,1H3

InChI Key

DTUOECIYJNSLDL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC#N)(F)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4,4-Difluoro-3-oxopentanenitrile serves as a precursor in the synthesis of various biologically active compounds. Its difluorinated structure enhances lipophilicity and metabolic stability, which are critical for drug development.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance, compounds synthesized from this nitrile have shown inhibition of kinase activity associated with oncogenic pathways, making them potential candidates for targeted cancer therapies .

Agrochemical Development

The compound is also explored for its potential use in agrochemicals. Its ability to modify biological pathways can lead to the development of new pesticides or herbicides that target specific plant processes without affecting non-target species.

Case Study: Herbicide Efficacy

Studies have demonstrated that derivatives of this compound can effectively inhibit the growth of specific weeds while being less toxic to crops. This selectivity is crucial for sustainable agricultural practices .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. Such materials are valuable in industries requiring durable and heat-resistant components .

Data Table: Summary of Applications

Application AreaDescriptionExample Case Study
Medicinal ChemistryPrecursor for anticancer agentsInhibition of kinase activity in cancer therapies
Agrochemical DevelopmentDevelopment of selective herbicidesEffective inhibition of weed growth
Material ScienceEnhancement of polymer propertiesImproved thermal stability and mechanical strength

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4,4-Difluoro-3-oxopentanenitrile, enabling comparative analysis of their properties and applications:

4,4-Dimethyl-3-oxopentanenitrile

  • Molecular Formula: C₇H₁₁NO
  • Molecular Weight : 125.17 g/mol
  • CAS RN : 59997-51-2
  • Key Differences: Substituents: Methyl groups replace fluorine atoms at the 4-position. Applications: Used in mass spectrometry studies (NIST data) and as a precursor for ketone-containing intermediates .

Diethyl 2,2-Difluoropentanedioate

  • Molecular Formula : C₉H₁₄F₂O₄
  • CAS RN : 428-97-7
  • Similarity Score: 0.70 (compared to ethyl 4,4-difluoro-3-oxobutanoate)
  • Key Differences :
    • Functional Groups : Contains ester groups instead of a nitrile, altering solubility and hydrolysis susceptibility.
    • Fluorine Placement : Fluorines at the 2-position may influence steric effects and intramolecular interactions differently.

Methyl 2-Fluoro-3-oxopentanoate

  • Molecular Formula : C₆H₉FO₃
  • CAS RN : 180287-02-9
  • Similarity Score : 0.69
  • Key Differences: Substituents: A single fluorine at the 2-position and a methyl ester group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents Reactivity Insights
This compound C₅H₅F₂NO 149.10 (estimated) Not provided 4-F, 3-ketone, nitrile High electrophilicity due to F and ketone
4,4-Dimethyl-3-oxopentanenitrile C₇H₁₁NO 125.17 59997-51-2 4-CH₃, 3-ketone, nitrile Lower polarity, steric hindrance
Diethyl 2,2-difluoropentanedioate C₉H₁₄F₂O₄ 236.20 428-97-7 2-F, ester groups Ester hydrolysis susceptibility
Methyl 2-fluoro-3-oxopentanoate C₆H₉FO₃ 148.13 180287-02-9 2-F, 3-ketone, methyl ester Potential for chiral synthesis

Research and Industrial Relevance

  • Pharmaceutical Intermediates : Derivatives like N-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanamide (CAS: 497059-96-8) highlight the role of fluorinated ketonitriles in synthesizing bioactive molecules .
  • Safety Considerations : Fluorinated compounds often require stringent handling protocols, such as chemical goggles and gloves resistant to fluoroorganic solvents (e.g., PVC) .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4,4-Difluoro-3-oxopentanenitrile?

Answer:
The synthesis of this compound typically involves fluorination and nitrile introduction steps. Key approaches include:

  • Fluorination of Precursors : Starting with β-keto esters (e.g., ethyl 3-oxopentanoate), fluorinating agents like DAST (diethylaminosulfur trifluoride) or SF₄ can replace hydroxyl or carbonyl oxygen with fluorine atoms under controlled conditions (e.g., anhydrous solvent, −78°C to room temperature) .
  • Nitrile Group Introduction : Reacting fluorinated ketones (e.g., 4,4-difluoro-3-oxopentanal) with cyanide sources (e.g., NaCN, KCN) via nucleophilic addition or substitution. Acidic conditions (e.g., H₂SO₄) may enhance reactivity .
    Optimization Tips : Use anhydrous solvents (DMF, THF) to minimize side reactions. Monitor reaction progress via TLC or GC-MS to optimize yields.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
Critical techniques for structural confirmation and purity assessment:

  • ¹⁹F NMR : Identifies fluorine environments; chemical shifts typically range δ −110 to −130 ppm for CF₂ groups .
  • ¹H NMR : Detects protons adjacent to electronegative groups (e.g., ketone: δ 2.5–3.5 ppm; nitrile-proximal CH₂: δ 3.0–3.8 ppm) .
  • IR Spectroscopy : Strong absorption bands for nitrile (C≡N: ~2240 cm⁻¹) and ketone (C=O: ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HF or CO) .

Advanced: How can researchers optimize the reaction yield of this compound when scaling up synthesis?

Answer:
Scaling up requires addressing:

  • Temperature Control : Exothermic fluorination steps necessitate slow reagent addition and cooling (e.g., dry ice/acetone bath) to prevent decomposition .
  • Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) may accelerate nitrile formation but require careful quenching to avoid side products .
  • Purification Strategies : Use fractional distillation or preparative HPLC to isolate the product from unreacted starting materials or fluorinated byproducts .
    Case Study : Ethyl 4,4-difluoro-3-oxobutanoate synthesis (yield: 75%) via DAST fluorination highlights the importance of stoichiometric precision and inert atmospheres .

Advanced: What strategies can resolve contradictions in reported reaction mechanisms involving this compound?

Answer:
Contradictions in mechanistic studies (e.g., competing nucleophilic pathways) can be resolved via:

  • Isotopic Labeling : Use ¹³C-labeled nitrile groups to track bond formation/cleavage in kinetic studies .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity, clarifying fluorine’s electronic effects .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy captures intermediate species (e.g., enolates) during reactions .

Advanced: What are the challenges in selectively functionalizing the nitrile group over the ketone in this compound?

Answer:
Selective modification requires:

  • Protecting Groups : Temporarily block the ketone (e.g., using ethylene glycol to form a ketal) before nitrile reactions (e.g., hydrolysis to amides or reduction to amines) .
  • Reagent Choice : Use soft nucleophiles (e.g., Grignard reagents) for ketone addition, while reserving stronger bases (e.g., LiAlH₄) for nitrile reduction .
    Example : In similar fluorinated nitriles, selective Cu-catalyzed cyanation of ketones preserves fluorine substituents .

Basic: What are the key applications of this compound in organic synthesis?

Answer:
This compound serves as a versatile intermediate in:

  • Heterocycle Synthesis : Cyclocondensation with hydrazines or hydroxylamines yields fluorinated pyrazoles or isoxazoles .
  • Pharmaceutical Intermediates : Nitrile groups are precursors to tetrazoles (bioisosteres for carboxylic acids) in drug discovery .
  • Materials Chemistry : Fluorine enhances thermal stability in polymers; the nitrile group enables crosslinking via radical reactions .

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